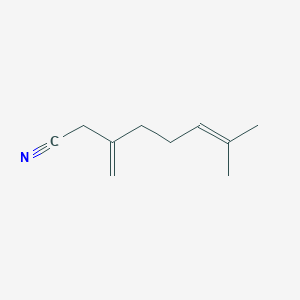

6-Octenenitrile, 7-methyl-3-methylene-

Description

Contextualization within Acyclic Terpenoid Chemistry

6-Octenenitrile, 7-methyl-3-methylene- is structurally an acyclic monoterpenoid nitrile. Terpenoids are a large and diverse class of naturally occurring organic compounds derived from units of isoprene (B109036). nih.gov Acyclic monoterpenoids, which contain 10 carbon atoms, are foundational components of many essential oils and serve as crucial starting materials for the chemical industry. nih.gov

The carbon skeleton of 6-Octenenitrile, 7-methyl-3-methylene- is identical to that of β-myrcene, a highly abundant acyclic monoterpene found in the essential oils of hops, cannabis, lemongrass, and bay leaves, among others. wikipedia.orgnih.gov β-Myrcene is a key intermediate in the industrial production of many widely used fragrance and flavor chemicals, including geraniol, nerol, and linalool. wikipedia.orgnih.gov The relationship positions 6-Octenenitrile, 7-methyl-3-methylene- as a nitrile derivative of a prominent natural feedstock, suggesting its potential role as a bio-based chemical intermediate. The transformation of abundant natural terpenes like myrcene (B1677589) into functionalized derivatives such as nitriles is a key strategy in sustainable chemistry. researchgate.net

Significance of Nitrile and Alkene Functionalities in Chemical Transformations

The synthetic potential of 6-Octenenitrile, 7-methyl-3-methylene- is rooted in the distinct chemical properties of its nitrile and multiple alkene functionalities.

The nitrile group (−C≡N) is one of the most versatile functional groups in organic chemistry. ebsco.com Its key features include:

Electrophilicity : The carbon atom of the cyano group is electrophilic, making it susceptible to attack by nucleophiles.

Linear Geometry : The sp-hybridized carbon results in a linear N-C-C arrangement, which has important steric implications in reaction design. wikipedia.org

Transformational Hub : The nitrile group can be readily converted into other critical functional groups. For instance, it can be hydrolyzed to form amides and subsequently carboxylic acids, or reduced to yield primary amines. ebsco.com

Acidity of α-protons : The protons on the carbon atom adjacent to the nitrile group exhibit enhanced acidity, allowing for deprotonation to form a nitrile anion, a powerful nucleophile for creating new carbon-carbon bonds. wikipedia.org

The alkene functionalities , including a conjugated diene system analogous to that in myrcene, provide sites of reactivity for a different set of transformations:

Electrophilic Addition : The carbon-carbon double bonds can react with a wide range of electrophiles.

Cycloaddition Reactions : The conjugated diene structure is capable of participating in pericyclic reactions, most notably the Diels-Alder reaction, to form cyclohexene (B86901) derivatives. wikipedia.org

Polymerization : Myrcene itself is used as a monomer in the synthesis of bio-based polymers and elastomers, and its derivatives can exhibit similar reactivity. researchgate.netacs.org

The presence of both functionalities in a single molecule like 6-Octenenitrile, 7-methyl-3-methylene- creates a multifunctional platform for complex synthesis, allowing for sequential or selective reactions to build intricate molecular structures.

Overview of Research Trajectories for Multifunctional Organic Compounds

Modern organic chemistry is increasingly driven by the need for efficiency, sustainability, and molecular complexity. Multifunctional organic compounds like 6-Octenenitrile, 7-methyl-3-methylene- are central to these research trends. The development of synthetic methods that utilize versatile, multifunctional building blocks is a key area of focus, as it allows for the construction of target molecules in fewer steps, reducing waste and cost.

Current research trajectories emphasize:

Sustainable Feedstocks : There is a strong push to replace petroleum-based starting materials with renewable resources. researchgate.net Acyclic terpenoids like myrcene, derived from plants, are prime examples of such feedstocks. nih.gov

Catalytic Efficiency : Developing new catalytic systems that can selectively transform one functional group in the presence of others is crucial for working with multifunctional molecules. This allows for precise control over synthetic outcomes.

Advanced Materials : The unique structures of terpenes and their derivatives are being explored for the creation of novel polymers and functional materials. For example, polymyrcene is being investigated as a renewable substitute for petroleum-derived elastomers. acs.org

Within this landscape, a compound like 6-Octenenitrile, 7-methyl-3-methylene- represents a potential bridge between the vast library of natural products and the demand for advanced, functionalized molecules for applications in materials science, agrochemicals, and pharmaceuticals.

Compound Reference Table

| Common Name/Systematic Name | IUPAC Name | Molecular Formula |

| 6-Octenenitrile, 7-methyl-3-methylene- | 7-Methyl-3-methylideneoct-6-enenitrile | C₁₀H₁₅N |

| β-Myrcene | 7-Methyl-3-methyleneocta-1,6-diene | C₁₀H₁₆ |

| Geraniol | (2E)-3,7-Dimethylocta-2,6-dien-1-ol | C₁₀H₁₈O |

| Nerol | (2Z)-3,7-Dimethylocta-2,6-dien-1-ol | C₁₀H₁₈O |

| Citronellol | 3,7-Dimethyloct-6-en-1-ol | C₁₀H₂₀O |

| Linalool | 3,7-Dimethylocta-1,6-dien-3-ol | C₁₀H₁₈O |

| Citral (B94496) | 3,7-Dimethylocta-2,6-dienal | C₁₀H₁₆O |

| Citronellyl Nitrile | 3,7-Dimethyloct-6-enenitrile | C₁₀H₁₇N |

| Geranyl Nitrile | (2E)-3,7-Dimethylocta-2,6-dienenitrile | C₁₀H₁₅N |

Structure

3D Structure

Properties

CAS No. |

26410-85-5 |

|---|---|

Molecular Formula |

C10H15N |

Molecular Weight |

149.23 g/mol |

IUPAC Name |

7-methyl-3-methylideneoct-6-enenitrile |

InChI |

InChI=1S/C10H15N/c1-9(2)5-4-6-10(3)7-8-11/h5H,3-4,6-7H2,1-2H3 |

InChI Key |

IZDWRAMQIRMQIA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC(=C)CC#N)C |

Origin of Product |

United States |

Synthetic Methodologies for 6 Octenenitrile, 7 Methyl 3 Methylene

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes. For 6-Octenenitrile, 7-methyl-3-methylene-, the primary disconnection involves the nitrile group. A common and effective strategy for nitrile synthesis is the oxidation of a primary alcohol. This leads to the identification of the corresponding primary alcohol, 7-methyl-3-methylene-6-octen-1-ol, as a key intermediate. This disconnection is based on the well-established transformation of an alcohol to a nitrile, often through an intermediate aldehyde and imine.

The carbon skeleton of the target molecule is a C10 unit with a characteristic diene system. This structure is reminiscent of the naturally occurring monoterpene, myrcene (B1677589) (7-methyl-3-methylene-1,6-octadiene). This suggests a further disconnection, pointing towards myrcene or a related analog as a potential starting material. The challenge then becomes the selective functionalization of one of the terminal double bonds of the myrcene skeleton to introduce the required hydroxymethyl group.

Precursor Identification and Elaboration Strategies

Based on the retrosynthetic analysis, the key precursors for the synthesis of 6-Octenenitrile, 7-methyl-3-methylene- are myrcene analogs and the corresponding alcohol.

Derivatization from Myrcene Analogs

Myrcene is an abundant and relatively inexpensive starting material, making it an attractive precursor. wikipedia.org The challenge in utilizing myrcene lies in the selective functionalization of the less substituted double bond to introduce the C1 alcohol functionality. Direct hydroboration-oxidation of myrcene would likely lead to a mixture of products due to the presence of multiple double bonds. A more controlled approach involves the use of myrcene derivatives where one of the double bonds is protected or pre-functionalized.

One potential strategy involves the selective epoxidation of the more electron-rich trisubstituted double bond of a myrcene analog, followed by ring-opening and further transformations to install the primary alcohol at the desired position. Another approach could involve the hydroformylation of a myrcene derivative under specific catalytic conditions to favor the formation of the terminal aldehyde, which can then be reduced to the primary alcohol.

Alcohol Precursors for Nitrile Formation

The immediate precursor to the target nitrile is the primary alcohol, 7-methyl-3-methylene-6-octen-1-ol. The synthesis of this alcohol from myrcene can be envisioned through a hydroboration-oxidation sequence on a suitably protected myrcene derivative to ensure regioselectivity. Alternatively, organometallic coupling reactions could be employed to construct the carbon skeleton with the hydroxyl group already in place.

Once the alcohol precursor is obtained, the focus shifts to the efficient conversion of the hydroxyl group to the nitrile functionality. Several methods are available for this transformation. organic-chemistry.orgresearchgate.net

Direct Synthesis Pathways

Direct synthesis pathways focus on the conversion of the precursor alcohol to the target nitrile. Catalytic methods are often preferred due to their efficiency and atom economy.

Catalytic Oxidative Dehydrogenation (e.g., Copper-catalyzed) of Alcohols to Nitriles

A prominent and environmentally benign method for the synthesis of nitriles from primary alcohols is the copper-catalyzed aerobic oxidative dehydrogenation. pkusz.edu.cn This reaction typically utilizes a copper catalyst, a source of nitrogen such as ammonia (B1221849), and an oxidant, often molecular oxygen from the air. The reaction proceeds through a cascade of dehydrogenation steps, forming an aldehyde intermediate which then reacts with ammonia to form an imine. Subsequent dehydrogenation of the imine yields the desired nitrile.

The general reaction scheme is as follows:

R-CH₂OH + NH₃ + [O] --(Cu catalyst)--> R-CN + 2H₂O

For the synthesis of 6-Octenenitrile, 7-methyl-3-methylene-, the specific reaction would be:

7-methyl-3-methylene-6-octen-1-ol + NH₃ + [O] --(Cu catalyst)--> 6-Octenenitrile, 7-methyl-3-methylene- + 2H₂O

This method is advantageous as it avoids the use of stoichiometric and often toxic reagents. The choice of copper catalyst and reaction conditions is crucial for achieving high selectivity and yield, especially given the presence of other potentially reactive double bonds in the substrate.

The efficiency and selectivity of copper-catalyzed oxidation reactions are highly dependent on the ligand coordinated to the copper center. The ligand can influence the redox potential of the copper catalyst, the accessibility of the catalytic site, and the stability of the catalytic species. For the selective oxidation of an allylic alcohol like 7-methyl-3-methylene-6-octen-1-ol, the ligand design is critical to prevent side reactions such as oxidation of the double bonds.

Commonly used ligands in copper-catalyzed oxidation reactions include those with nitrogen donor atoms, such as bipyridine (bpy) and phenanthroline derivatives. The electronic and steric properties of the ligand can be fine-tuned to optimize the catalytic activity. For instance, electron-donating groups on the ligand can enhance the catalytic activity of the copper center. The steric bulk of the ligand can also play a role in substrate recognition and selectivity, potentially preventing unwanted interactions with the diene system of the substrate.

The development of bifunctional ligands, which not only coordinate to the metal center but also participate in the reaction mechanism (e.g., by facilitating proton transfer), is an area of active research. For the specific substrate, a ligand that promotes the selective oxidation of the primary alcohol without affecting the conjugated diene system would be ideal.

Below is an interactive data table summarizing the influence of different ligands on the yield of a generic copper-catalyzed alcohol oxidation reaction, illustrating the importance of ligand optimization.

| Ligand | Copper Source | Solvent | Temperature (°C) | Yield (%) |

| None | CuCl | Toluene | 100 | 25 |

| 2,2'-Bipyridine | CuCl | Toluene | 100 | 85 |

| Phenanthroline | CuCl | Toluene | 100 | 92 |

| DMAP | Cu(OAc)₂ | Acetonitrile (B52724) | 80 | 78 |

| Neocuproine | CuBr | Dioxane | 90 | 95 |

This table demonstrates that the choice of ligand significantly impacts the efficiency of the copper-catalyzed oxidation of alcohols. For the synthesis of 6-Octenenitrile, 7-methyl-3-methylene-, a systematic screening of ligands would be necessary to identify the optimal conditions for this specific substrate.

Co-catalyst Systems and Reaction Efficiency

The introduction of the nitrile functional group onto an unsaturated hydrocarbon framework can often be achieved through hydrocyanation, a process that can be significantly influenced by the use of co-catalyst systems. In the context of synthesizing unsaturated nitriles like 6-Octenenitrile, 7-methyl-3-methylene-, particularly from a diene precursor, nickel-based catalysts are frequently employed. The efficiency and regioselectivity of these reactions are greatly enhanced by the addition of Lewis acid co-catalysts.

Lewis acids, such as aluminum trichloride (B1173362) (AlCl₃) or triphenylboron (BPh₃), play a crucial role in activating the nickel catalyst and the olefin substrate. mdpi.com This activation facilitates the oxidative addition of hydrogen cyanide (HCN) and the subsequent migratory insertion of the alkene. The choice of co-catalyst can have a profound impact on the reaction's efficiency, influencing both the rate of reaction and the distribution of isomeric products. mdpi.comwiley.com For a diene precursor, the co-catalyst can help direct the cyano group to the desired position, a critical factor in achieving the target molecule.

The reaction efficiency is a function of the synergy between the primary nickel catalyst, the phosphite (B83602) or phosphine (B1218219) ligand, and the Lewis acid co-catalyst. For the hydrocyanation of dienes, this system must be finely tuned to control the regioselectivity of HCN addition, favoring the desired constitutional isomer. nih.gov

Table 1: Influence of Co-catalyst Systems on Hydrocyanation Efficiency

| Co-catalyst | Typical Catalyst System | Potential Effects on Reaction Efficiency |

|---|---|---|

| Aluminum Trichloride (AlCl₃) | Ni(COD)₂ / Phosphite Ligand | Increases reaction rate; can influence regioselectivity. wiley.com |

| Triphenylboron (BPh₃) | Ni(COD)₂ / Phosphite Ligand | Enhances catalytic activity and can improve selectivity for linear nitriles. mdpi.com |

| Zinc Chloride (ZnCl₂) | Ni(COD)₂ / Phosphite Ligand | Acts as an essential co-catalyst for certain hydrocyanation steps, particularly isomerization. mdpi.com |

Dehydration Reactions for Nitrile Introduction

A common and effective method for the introduction of a nitrile group is through the dehydration of a corresponding aldoxime. This approach is particularly useful as it avoids the direct use of highly toxic cyanide reagents in the final step. The synthesis of 6-Octenenitrile, 7-methyl-3-methylene- could be envisioned from a precursor aldehyde, namely 7-methyl-3-methylene-6-octenal. This aldehyde can be readily converted to its aldoxime by reaction with hydroxylamine. nih.govmdpi.com

The subsequent dehydration of the aldoxime to the nitrile is a critical step, and numerous reagents have been developed for this transformation under mild conditions. organic-chemistry.org Modern dehydrating agents are often preferred as they can operate at room temperature and tolerate a wide range of functional groups, which is important for a molecule with multiple double bonds. organic-chemistry.org For instance, reagents like XtalFluor-E have been shown to be highly efficient for the dehydration of aldoximes, proceeding rapidly at room temperature in environmentally benign solvents. organic-chemistry.org Another approach involves the use of iron salts as catalysts, which provides an environmentally friendly method that does not require nitrile-containing solvents. nih.gov

Biocatalytic methods using aldoxime dehydratases are also gaining prominence. These enzymes can convert aldoximes to nitriles under very mild conditions, often in aqueous media or even solvent-free systems, which is advantageous for green chemistry applications. nih.govmdpi.com

Table 2: Comparison of Reagents for Aldoxime Dehydration

| Dehydrating Agent/Catalyst | Reaction Conditions | General Yields | Key Advantages |

|---|---|---|---|

| XtalFluor-E | Room temperature, EtOAc | High to excellent | Fast reaction times, mild conditions, broad substrate scope. organic-chemistry.org |

| Iron Salts (e.g., FeCl₃) | Mild heating, nitrile-free solvent | Good to very good | Environmentally benign catalyst, avoids nitrile media. nih.gov |

| BOP reagent | Room temperature, CH₂Cl₂ | Good to excellent | Mild conditions, effective for sensitive substrates. nih.gov |

Multi-Stage Synthetic Sequences

Cyano Group Alcohol Intermediates

The formation of a cyanohydrin from a carbonyl precursor represents a classic strategy for introducing a cyano group and an adjacent hydroxyl group in a single step. libretexts.org For the synthesis of 6-Octenenitrile, 7-methyl-3-methylene-, a plausible precursor would be a ketone such as 7-methyl-3-methyleneoct-6-en-2-one. The addition of a cyanide source, such as hydrogen cyanide (HCN) or trimethylsilyl (B98337) cyanide (TMSCN), to the ketone would yield the corresponding cyanohydrin intermediate. chemistrysteps.com

This reaction is typically base-catalyzed to generate the nucleophilic cyanide ion, which then attacks the electrophilic carbonyl carbon. jove.com The resulting cyanohydrin is a versatile intermediate. chemistrysteps.com To arrive at the final target molecule, the hydroxyl group of the cyanohydrin would need to be removed. This could potentially be achieved through a dehydration reaction to form an α,β-unsaturated nitrile, followed by a selective reduction of the newly formed double bond, or through a reductive dehydroxylation process.

Table 3: Reagents for Cyanohydrin Formation from Ketones

| Cyanide Source | Catalyst/Conditions | Substrate Scope |

|---|---|---|

| HCN | Base (e.g., KCN, NaCN) | Aldehydes and unhindered ketones. jove.com |

| Trimethylsilyl cyanide (TMSCN) | Lewis Acid (e.g., ZnI₂) or Base | Broad, including sterically hindered ketones. youtube.com |

| Acetone cyanohydrin | Base | Used as a source of HCN for transfer hydrocyanation. youtube.com |

Olefin Metathesis Approaches

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. Cross-metathesis with acrylonitrile (B1666552) offers a direct route for the introduction of a cyano-containing fragment into a molecule. researchgate.net A potential synthetic route to 6-Octenenitrile, 7-methyl-3-methylene- could involve the cross-metathesis of a suitable diene, such as 5-methyl-1,5-heptadiene, with acrylonitrile.

This reaction would ideally be catalyzed by a ruthenium-based catalyst, such as a second-generation Grubbs or Hoveyda-Grubbs catalyst, which are known for their functional group tolerance. researchgate.net However, acrylonitrile can be a challenging substrate for cross-metathesis due to its electron-deficient nature, which can lead to catalyst deactivation. acs.org Careful selection of the catalyst and reaction conditions, sometimes with the use of Lewis acid additives, is often necessary to achieve good yields. rsc.org This approach is attractive as it could potentially construct a significant portion of the carbon skeleton and install the nitrile functionality in a single step.

Ring-closing metathesis (RCM) could also be employed to construct a cyclic precursor which, through a subsequent ring-opening reaction, could yield the desired acyclic diene nitrile structure. wikipedia.org

Table 4: Catalysts for Olefin Cross-Metathesis with Acrylonitrile

| Catalyst | Typical Loading (mol%) | Key Features |

|---|---|---|

| Grubbs Catalyst, 2nd Gen | 1-5 | High activity, good functional group tolerance. researchgate.net |

| Hoveyda-Grubbs Catalyst, 2nd Gen | 1-5 | More stable and often more reactive towards electron-deficient olefins. researchgate.net |

Elimination Reactions for Methylidene Formation

The formation of the terminal methylidene (or exocyclic methylene) group at the C3 position is a key structural feature of the target molecule. This can be achieved through various elimination reactions. byjus.com One of the most reliable methods for introducing a methylene (B1212753) group is the Wittig reaction. wikipedia.org A suitable precursor, such as 7-methyl-6-octenen-3-one, could be reacted with a methylene-ylide, typically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to generate the desired 3-methylene group. libretexts.org The Wittig reaction is advantageous because it forms the double bond at a specific location, avoiding the formation of isomeric mixtures that can occur with other elimination methods. lumenlearning.com

Alternatively, an E2 elimination reaction could be employed. byjus.com This would require a precursor with a suitable leaving group at the 3-position, such as a halide or a tosylate, and treatment with a strong, non-nucleophilic base. ksu.edu.sa For example, the dehydration of a tertiary alcohol at the C3 position under acidic conditions (an E1 reaction) could also lead to the formation of the exocyclic double bond, although care must be taken to avoid rearrangements. libretexts.org

Table 5: Methods for Methylidene Group Formation

| Reaction Type | Precursor | Reagents | Key Considerations |

|---|---|---|---|

| Wittig Reaction | Ketone (e.g., 7-methyl-6-octenen-3-one) | Methyltriphenylphosphonium bromide / Strong Base (e.g., n-BuLi) | Regiospecific formation of the double bond. lumenlearning.com |

| E2 Elimination | 3-Halo or 3-Tosyloxy-3-methyl-6-octenenitrile | Strong, bulky base (e.g., potassium tert-butoxide) | Requires an anti-periplanar arrangement of the H and the leaving group. ksu.edu.sa |

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles in synthetic design aims to reduce the environmental impact of chemical processes. This involves considerations such as the use of less hazardous chemicals, renewable feedstocks, and energy-efficient reaction conditions.

Solvent Selection and Minimization

Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste generation and environmental pollution. The ideal green solvent is non-toxic, non-flammable, renewable, and easily recyclable.

For the synthesis of 6-Octenenitrile, 7-methyl-3-methylene-, several green solvent alternatives to traditional volatile organic compounds (VOCs) could be considered. For instance, the conversion of aldehydes to nitriles has been successfully carried out in ionic liquids, which are non-volatile and can often be recycled. acs.org Water is another excellent green solvent, and biocatalytic approaches, such as the dehydration of aldoximes using aldoxime dehydratases, can be performed in aqueous media. nih.gov

Minimizing solvent use can be achieved through solvent-free reactions or by performing reactions in highly concentrated solutions. Microwave-assisted organic synthesis can often accelerate reactions and reduce the need for large volumes of solvent. organic-chemistry.org

The table below presents a comparison of conventional and green solvents for key transformations in the proposed synthesis.

| Reaction Step | Conventional Solvent | Green Alternative(s) | Rationale for Green Alternative |

| Aldehyde Synthesis | Dichloromethane, Toluene | Water, Ethanol (B145695), Solvent-free | Reduced toxicity, biodegradability, improved safety. |

| Aldoxime Formation | Methanol, Ethanol | Water, Ionic Liquids | Non-flammable, potential for catalyst recycling. |

| Aldoxime Dehydration | Acetonitrile, DMSO | Water (biocatalysis), Solvent-free (microwave) | Reduced waste, energy efficiency, use of benign media. |

Atom Economy Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy are desirable as they generate less waste.

In the proposed synthesis of 6-Octenenitrile, 7-methyl-3-methylene-, the conversion of the aldehyde to the nitrile via the dehydration of the aldoxime is a relatively atom-economical process, with water being the main byproduct. In contrast, methods that involve the use of stoichiometric reagents, such as certain activating agents for the dehydration step, would have lower atom economy.

Catalytic methods are generally preferred for their high atom economy. For instance, a catalytic dehydration of the aldoxime would be more atom-economical than a process requiring a stoichiometric amount of a dehydrating agent. The synthesis of nitriles directly from alcohols and ammonia via a dehydrogenation cascade is an example of a highly atom-economical process. organic-chemistry.org

Sustainable Catalysis

Sustainable catalysis focuses on the use of catalysts that are environmentally benign, derived from renewable resources, and can be easily recovered and reused. This includes the use of biocatalysts, earth-abundant metal catalysts, and metal-free catalysts. rsc.orgresearchgate.net

For the synthesis of 6-Octenenitrile, 7-methyl-3-methylene-, biocatalysis offers a promising sustainable approach. The use of enzymes like aldoxime dehydratases for the final step of the synthesis would be highly advantageous as these reactions are typically performed in water under mild conditions. nih.gov

The use of catalysts based on earth-abundant and non-toxic metals, such as iron or copper, is a more sustainable alternative to catalysts based on precious and toxic metals like palladium or rhodium. Metal-free catalytic systems, which utilize organic molecules as catalysts, are also an attractive option for promoting various transformations in the synthetic sequence. rsc.orgresearchgate.net

The following table provides an overview of sustainable catalysis options for the synthesis.

| Catalysis Type | Example Application | Sustainability Advantages |

| Biocatalysis | Dehydration of aldoximes using aldoxime dehydratases. | Mild reaction conditions, aqueous solvent, high selectivity, biodegradable catalyst. |

| Earth-Abundant Metal Catalysis | C-C bond formation using iron or copper catalysts. | Low toxicity, low cost, high natural abundance. |

| Organocatalysis | Asymmetric synthesis of precursors using proline or cinchona alkaloid derivatives. | Metal-free, often biodegradable, can be anchored to solid supports for recycling. |

Chemical Reactivity and Transformation Mechanisms of 6 Octenenitrile, 7 Methyl 3 Methylene

Reactivity of the Nitrile Functionality

The nitrile group (-C≡N) in 6-Octenenitrile, 7-methyl-3-methylene- is a versatile functional group that can undergo a variety of transformations. Its reactivity is characterized by the electrophilic carbon atom and the nucleophilic nitrogen atom, as well as the ability of the cyano group to activate adjacent carbon atoms.

Hydrolysis and Amidation Pathways

Nitriles can be hydrolyzed to carboxylic acids or amides under acidic or basic conditions. The reaction proceeds via nucleophilic attack of water or hydroxide (B78521) on the electrophilic carbon of the nitrile, followed by tautomerization.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon atom. Subsequent attack by water leads to the formation of a primary amide, which can be further hydrolyzed to a carboxylic acid upon heating.

Base-Catalyzed Hydrolysis: Under basic conditions, hydroxide ions directly attack the nitrile carbon. The resulting intermediate is protonated by water to form an amide, which can be further hydrolyzed to a carboxylate salt.

A probable hydrolysis pathway for 6-Octenenitrile, 7-methyl-3-methylene- is outlined below:

| Reactant | Reagents and Conditions | Major Product(s) |

| 6-Octenenitrile, 7-methyl-3-methylene- | H₃O⁺, Δ | 7-methyl-3-methylene-6-octenoic acid |

| 6-Octenenitrile, 7-methyl-3-methylene- | OH⁻, H₂O, Δ | 7-methyl-3-methylene-6-octenoate |

| 6-Octenenitrile, 7-methyl-3-methylene- | H₂SO₄ (conc.), H₂O (cold) | 7-methyl-3-methylene-6-octenamide |

Reduction to Amines

The nitrile group can be reduced to a primary amine using various reducing agents. This is a fundamental transformation in organic synthesis for the introduction of amino groups.

Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst, such as palladium, platinum, or nickel.

Chemical Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can also effectively reduce nitriles to primary amines.

The reduction of 6-Octenenitrile, 7-methyl-3-methylene- would be expected to yield the corresponding primary amine.

| Reactant | Reducing Agent(s) | Product |

| 6-Octenenitrile, 7-methyl-3-methylene- | H₂, Pd/C or PtO₂ | 7-methyl-3-methylene-6-octen-1-amine |

| 6-Octenenitrile, 7-methyl-3-methylene- | 1. LiAlH₄, 2. H₂O | 7-methyl-3-methylene-6-octen-1-amine |

Nucleophilic Additions to the Cyano Group

The electrophilic carbon of the nitrile group is susceptible to attack by nucleophiles, such as Grignard reagents and organolithium compounds. This reaction is a valuable method for the formation of ketones. The initial product is an imine salt, which is then hydrolyzed to the corresponding ketone.

Reactivity of the Alkene Moieties

6-Octenenitrile, 7-methyl-3-methylene- possesses two distinct alkene systems: a conjugated diene (the 3-methylene and the adjacent double bond) and an isolated trisubstituted double bond. The reactivity of these systems will differ, with the conjugated diene being particularly important in cycloaddition reactions.

Electrophilic Additions (e.g., Halogenation, Hydroboration, Hydration)

Alkenes readily undergo electrophilic addition reactions. In the case of 6-Octenenitrile, 7-methyl-3-methylene-, the relative reactivity of the two double bonds would depend on the specific reagent and reaction conditions. Generally, the more electron-rich double bond will react preferentially.

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bonds would be expected.

Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov hydration of alkenes. Treatment with a borane (B79455) reagent followed by oxidation with hydrogen peroxide in a basic solution would likely lead to the formation of alcohols.

Hydration: Acid-catalyzed hydration would follow Markovnikov's rule, leading to the formation of a more substituted alcohol.

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

The conjugated diene system in 6-Octenenitrile, 7-methyl-3-methylene- is expected to be reactive in cycloaddition reactions, particularly the Diels-Alder reaction.

Diels-Alder Reaction: This [4+2] cycloaddition reaction involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. masterorganicchemistry.comyoutube.com The diene system in 6-Octenenitrile, 7-methyl-3-methylene- could react with various dienophiles. The presence of the nitrile group, an electron-withdrawing group, on the dienophile generally enhances the reaction rate. youtube.com However, in this molecule, the nitrile is not directly conjugated with the diene. The diene itself can react with electron-poor dienophiles.

[2+2] Cycloadditions: These reactions, often photochemically induced, involve the combination of two alkene units to form a four-membered ring.

The following table provides a hypothetical overview of potential Diels-Alder reactions involving the diene moiety of 6-Octenenitrile, 7-methyl-3-methylene-.

| Diene | Dienophile | Expected Product Type |

| 6-Octenenitrile, 7-methyl-3-methylene- | Maleic anhydride | A substituted cyclohexene (B86901) derivative |

| 6-Octenenitrile, 7-methyl-3-methylene- | Acrylonitrile (B1666552) | A substituted cyclohexene derivative with two nitrile groups |

| 6-Octenenitrile, 7-methyl-3-methylene- | Methyl acrylate | A substituted cyclohexene derivative with an ester group |

Epoxidation and Dihydroxylation Mechanisms

The presence of two distinct carbon-carbon double bonds allows for selective oxidation reactions, primarily epoxidation and dihydroxylation. The reactivity of each double bond is influenced by its substitution pattern and steric hindrance.

Epoxidation: The formation of an epoxide, a three-membered cyclic ether, can be achieved by treating the alkene with a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA). libretexts.org The reaction proceeds via a concerted mechanism where an oxygen atom is transferred from the peroxyacid to the alkene. libretexts.org The terminal methylene (B1212753) group (C3=CH₂) is generally more sterically accessible and may react preferentially. However, the trisubstituted double bond (C6=C7) is more electron-rich due to the presence of alkyl substituents, which can enhance its nucleophilicity and reactivity towards electrophilic epoxidizing agents. acs.org The reaction is a syn addition, with the oxygen atom adding to the same face of the double bond. libretexts.org

Dihydroxylation: This process converts an alkene into a vicinal diol (a compound with two hydroxyl groups on adjacent carbons). wikipedia.org The stereochemical outcome of this reaction is highly dependent on the reagents used. libretexts.orglibretexts.org

Syn-dihydroxylation: This can be accomplished using reagents like osmium tetroxide (OsO₄) or cold, basic potassium permanganate (B83412) (KMnO₄). libretexts.orglibretexts.org The reaction with OsO₄ involves the formation of a cyclic osmate ester intermediate in a single step, which is then cleaved to yield the syn-diol. libretexts.org Due to the expense and toxicity of osmium tetroxide, it is often used in catalytic amounts with a co-oxidant. wikipedia.orgwikipedia.org

Anti-dihydroxylation: This is typically a two-step process. First, the alkene is epoxidized using a peroxyacid. The resulting epoxide is then opened via an acid-catalyzed hydrolysis, leading to the formation of a trans-diol. libretexts.orglibretexts.orglibretexts.org

The regioselectivity of both epoxidation and dihydroxylation will be dictated by the electronic and steric properties of the two double bonds in 6-Octenenitrile, 7-methyl-3-methylene-.

Table 1: Comparison of Dihydroxylation Methods for Alkenes

| Feature | Syn-Dihydroxylation | Anti-Dihydroxylation |

|---|---|---|

| Typical Reagents | OsO₄, NMO; or cold, dilute KMnO₄ | 1. mCPBA 2. H₃O⁺ |

| Stereochemistry | Two -OH groups add to the same side of the double bond | Two -OH groups add to opposite sides of the double bond |

| Intermediate | Cyclic osmate or manganate (B1198562) ester | Epoxide |

Polymerization Mechanisms (e.g., Radical, Anionic, Cationic)

The unsaturated nature of 6-Octenenitrile, 7-methyl-3-methylene- makes it a potential monomer for addition polymerization. The polymerization mechanism will be heavily influenced by the nature of the initiator and the electronic properties of the monomer.

Radical Polymerization: This is a common method for polymerizing alkenes. It is initiated by a radical species and proceeds via a chain mechanism. academie-sciences.fr The vinylidene group is a likely site for radical addition. The presence of the nitrile group, an electron-withdrawing group, can influence the reactivity of the monomer and the properties of the resulting polymer. readchemistry.com

Anionic Polymerization: This type of polymerization is effective for alkenes that have strong electron-withdrawing groups, such as a nitrile (-CN) group. readchemistry.comlibretexts.orgutexas.edu These groups can stabilize the propagating anionic center. readchemistry.com Therefore, the methylene group of 6-Octenenitrile, 7-methyl-3-methylene- could potentially undergo anionic polymerization.

Cationic Polymerization: This mechanism involves a carbocationic propagating species and is generally effective for alkenes with electron-donating groups that can stabilize the positive charge. Given the presence of the electron-withdrawing nitrile group, cationic polymerization of 6-Octenenitrile, 7-methyl-3-methylene- is considered less likely.

Reactivity of the Methylene Group

The exocyclic methylene group is a key reactive site within the molecule, susceptible to a variety of transformations.

Allylic Functionalization

The protons on the carbon adjacent to the double bonds (allylic positions) are susceptible to abstraction, leading to the formation of a resonance-stabilized allylic radical or anion. This allows for the introduction of functional groups at these positions. nih.gov Recent advances have focused on the direct functionalization of allylic C-H bonds using transition metal catalysis, which can offer high selectivity. rsc.org

Olefin Cross-Metathesis Reactions

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, often catalyzed by ruthenium or molybdenum complexes like Grubbs or Schrock catalysts. wikipedia.org Cross-metathesis involves the reaction of two different alkenes. sigmaaldrich.com The terminal methylene group of 6-Octenenitrile, 7-methyl-3-methylene- is a good candidate for cross-metathesis reactions with other olefins. This reaction could be used to introduce a variety of substituents at the C3 position. The outcome of the reaction is often governed by statistical factors and the relative reactivity of the olefin partners.

Tandem and Cascade Reactions Utilizing Multiple Functional Groups

The proximity of the nitrile and the two alkene functionalities in 6-Octenenitrile, 7-methyl-3-methylene- creates the potential for tandem or cascade reactions, where a single reaction event initiates a sequence of intramolecular transformations. The nitrile group can act as a radical acceptor in cascade reactions, enabling the construction of cyclic structures. rsc.org Furthermore, tandem reactions involving Michael additions to unsaturated nitriles have been developed. acs.org Metal-catalyzed cascade additions to nitriles are also an emerging area. nih.gov Such reactions could lead to the rapid assembly of complex molecular scaffolds from this relatively simple starting material.

Reaction Kinetics and Thermodynamic Considerations

The rates of the reactions discussed above will be influenced by several factors, including the concentration of reactants, temperature, and the choice of catalyst. For instance, in the epoxidation of alkenes, the rate is dependent on the concentration of both the alkene and the oxidizing agent. acs.org The electronic nature of the alkene is also a crucial factor, with electron-rich alkenes generally reacting faster with electrophilic epoxidizing agents. acs.org

Thermodynamically, many of these reactions are favorable. For example, the conversion of a π-bond and an O-O single bond to two C-O single bonds in epoxidation is an exothermic process. Olefin metathesis reactions are often driven by entropy, for example, through the release of a volatile byproduct like ethylene. wikipedia.org

Table 2: Factors Influencing Reaction Kinetics of Alkene Epoxidation

| Factor | Influence on Reaction Rate |

|---|---|

| Alkene Substitution | Electron-donating groups increase the rate with electrophilic oxidants. |

| Steric Hindrance | Increased steric bulk around the double bond can decrease the reaction rate. |

| Reagent Concentration | Higher concentrations of alkene and oxidizing agent lead to a faster reaction. |

| Temperature | Higher temperatures generally increase the reaction rate. |

| Solvent | The polarity and coordinating ability of the solvent can affect reaction rates. |

Lack of Publicly Available Research on Stereochemical Control in Transformations of 6-Octenenitrile, 7-methyl-3-methylene-

Despite a thorough search of scientific literature and chemical databases, there is a notable absence of specific research detailing the stereochemical control in chemical transformations of the compound 6-Octenenitrile, 7-methyl-3-methylene-.

The investigation sought to uncover detailed findings on stereoselective reactions, such as asymmetric synthesis or diastereoselective transformations, involving this specific nitrile. The goal was to identify information regarding the catalysts, reagents, and reaction conditions that influence the stereochemical outcomes, including data on enantiomeric excess (ee) or diastereomeric ratio (dr).

However, the search did not yield any scholarly articles, patents, or detailed experimental data focused on the stereochemistry of 6-Octenenitrile, 7-methyl-3-methylene-. While information exists for structurally related terpenes and nitriles, direct research on the stereochemical aspects of this particular molecule appears to be unpublished or not readily accessible in the public domain.

Consequently, a detailed discussion, including data tables on stereochemical control for this compound, cannot be provided at this time. Further original research would be required to elucidate the stereoselective behavior of 6-Octenenitrile, 7-methyl-3-methylene- in chemical reactions.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the connectivity and chemical environment of each atom can be determined.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The predicted ¹H NMR spectrum of 6-Octenenitrile, 7-methyl-3-methylene- in a standard solvent like CDCl₃ would exhibit distinct signals corresponding to each unique proton environment.

The key predicted chemical shifts (δ) in parts per million (ppm) are outlined below:

Vinylic Protons: The two protons of the terminal methylene (B1212753) group (=CH₂) at the C3 position are expected to appear as singlets in the range of 4.8-5.2 ppm. The vinylic proton at the C6 position, being adjacent to an isopropyl group, would likely resonate as a triplet of quartets around 5.1 ppm.

Allylic Protons: The protons on C2, adjacent to the nitrile group and the double bond at C3, would be deshielded and are predicted to appear as a singlet around 3.1 ppm. The protons on C5, situated between two double bonds, would also be in a distinct environment, likely resonating as a triplet around 2.2 ppm. The protons on C4 would likely appear as a quartet around 2.1 ppm.

Alkyl Protons: The two methyl groups attached to C7 are chemically equivalent and would therefore appear as a single, more intense signal, likely a doublet around 1.7 ppm, coupled to the C6 proton.

Predicted ¹H NMR Data Table for 6-Octenenitrile, 7-methyl-3-methylene-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H2 | ~3.1 | s (singlet) |

| H3 (=CH₂) | ~4.8-5.2 | s (singlet) |

| H4 | ~2.1 | q (quartet) |

| H5 | ~2.2 | t (triplet) |

| H6 | ~5.1 | tq (triplet of quartets) |

| H7 (CH) | ~2.3 | m (multiplet) |

| H8 (CH₃) | ~1.7 | d (doublet) |

| H9 (CH₃) | ~1.7 | d (doublet) |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Determination

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

The predicted ¹³C NMR spectrum for 6-Octenenitrile, 7-methyl-3-methylene- would show ten distinct signals:

Nitrile Carbon: The carbon of the nitrile group (C1) is expected to have a characteristic chemical shift in the range of 117-120 ppm.

Alkene Carbons: The sp² hybridized carbons of the double bonds (C3, C6, C7, and the exocyclic methylene carbon) would resonate in the downfield region of the spectrum, typically between 110 and 150 ppm.

Aliphatic Carbons: The sp³ hybridized carbons (C2, C4, C5, and the methyl carbons) will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data Table for 6-Octenenitrile, 7-methyl-3-methylene-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (CN) | ~118 |

| C2 | ~25 |

| C3 (=C<) | ~140 |

| C3 (=CH₂) | ~115 |

| C4 | ~35 |

| C5 | ~28 |

| C6 (=CH) | ~124 |

| C7 (=C<) | ~132 |

| C8 (CH₃) | ~25 |

| C9 (CH₃) | ~18 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other (typically separated by two or three bonds). For instance, cross-peaks would be expected between the protons on C4 and C5, and between the proton on C6 and the methyl protons on C8/C9.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s). For example, the proton signal at ~2.1 ppm would show a correlation to the carbon signal at ~35 ppm, confirming their assignment to C4.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is vital for connecting different fragments of the molecule. For example, the protons of the methyl groups (H8/H9) would show correlations to C6 and C7, and the protons on C2 would show correlations to the nitrile carbon (C1) and the olefinic carbon (C3).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the elemental composition of a compound, and its fragmentation pattern can offer valuable structural clues.

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Patterns

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum shows the molecular ion (M⁺) and various fragment ions.

For 6-Octenenitrile, 7-methyl-3-methylene-, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. The fragmentation pattern would likely involve characteristic losses of small neutral molecules and radicals.

Predicted Fragmentation in EI-MS for 6-Octenenitrile, 7-methyl-3-methylene-

| m/z Value | Possible Fragment |

| 149 | [M]⁺ (Molecular Ion) |

| 134 | [M - CH₃]⁺ |

| 108 | [M - C₃H₅]⁺ (Loss of allyl radical) |

| 93 | [M - C₄H₈]⁺ (McLafferty rearrangement) |

| 67 | [C₅H₇]⁺ |

| 41 | [C₃H₅]⁺ (Allyl cation) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) can measure the m/z of an ion with very high accuracy (typically to four or more decimal places). This allows for the determination of the elemental composition of the ion, confirming the molecular formula of the compound.

For a molecule with the formula C₁₀H₁₅N, the calculated exact mass of the molecular ion [M]⁺ would be:

Calculated Exact Mass: 149.1204

An experimentally determined HRMS value that matches this calculated mass would provide strong evidence for the molecular formula of 6-Octenenitrile, 7-methyl-3-methylene-.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural confirmation of "6-Octenenitrile, 7-methyl-3-methylene-." This method involves multiple stages of mass analysis, typically including the selection of a precursor ion and its subsequent fragmentation through collision-induced dissociation (CID) to produce product ions. The resulting fragmentation pattern provides detailed structural information.

For "6-Octenenitrile, 7-methyl-3-methylene-," the protonated molecule [M+H]+ would be the precursor ion in positive-ion mode ESI-MS/MS. The fragmentation of this ion is anticipated to occur at the weakest bonds and through stable neutral losses. Given its structure, which includes a nitrile group, a terminal methylene group, and an internal double bond, several characteristic fragmentation pathways can be predicted.

A prominent fragmentation pathway for nitriles involves the loss of HCN (27 Da) or CH3CN (acetonitrile, 41 Da) through rearrangement processes. nih.govresearchgate.netunito.it Additionally, the terpene-like structure of the molecule suggests that fragmentation would likely occur at the allylic positions, leading to the formation of stable carbocations. Cleavage at the C4-C5 bond, which is doubly allylic, is expected to be a major fragmentation pathway, similar to what is observed in other monoterpenes. researchgate.net

Table 1: Predicted MS/MS Fragmentation of [M+H]+ of 6-Octenenitrile, 7-methyl-3-methylene-

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Probable Origin of Fragment |

| 150.23 | 123.23 | HCN | Loss of hydrogen cyanide |

| 150.23 | 109.23 | CH3CN | Loss of acetonitrile (B52724) |

| 150.23 | 81.14 | C5H8 | Cleavage at the C4-C5 bond |

| 150.23 | 69.13 | C6H9N | Allylic cleavage with charge retention on the isoprene (B109036) unit |

This data is predictive and based on the general fragmentation patterns of unsaturated nitriles and terpenoids.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in "6-Octenenitrile, 7-methyl-3-methylene-." The IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The most diagnostic absorption band for this compound is the nitrile (C≡N) stretching vibration, which is expected to appear as a sharp, medium-intensity peak in the range of 2260-2240 cm⁻¹. spectroscopyonline.com The presence of conjugation with the adjacent double bond may shift this peak to a slightly lower wavenumber. jove.com

The alkene moieties also produce characteristic signals. The C=C stretching vibrations for the terminal methylene group and the internal double bond are expected in the 1680-1640 cm⁻¹ region. spectroscopyonline.com The C-H stretching vibrations of the sp2-hybridized carbons of the alkenes will appear above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. spectroscopyonline.comlibretexts.org In contrast, the C-H stretching vibrations of the sp3-hybridized carbons in the alkyl chain will be observed below 3000 cm⁻¹. pressbooks.pub The out-of-plane C-H bending (wagging) of the terminal methylene group (=CH2) is expected to produce a strong absorption band near 890 cm⁻¹. libretexts.org

Table 2: Characteristic IR Absorption Bands for 6-Octenenitrile, 7-methyl-3-methylene-

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretch | 2260-2240 | Medium, Sharp |

| Alkene (C=C) | Stretch | 1680-1640 | Medium to Weak |

| Vinylic (=C-H) | Stretch | 3100-3000 | Medium |

| Aliphatic (C-H) | Stretch | 2960-2850 | Strong |

| Methylene (=CH₂) | C-H Out-of-plane bend | ~890 | Strong |

Chromatographic Separation Techniques

Gas Chromatography (GC) for Purity Assessment and Mixture Analysis

Gas chromatography (GC) is a suitable technique for assessing the purity of the volatile compound "6-Octenenitrile, 7-methyl-3-methylene-" and for analyzing it within complex mixtures. The choice of the GC column is critical for achieving good separation. Both non-polar and polar capillary columns can be employed for the analysis of terpenoids and related compounds. researchgate.netresearchgate.net

A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or TG-5MS), would separate components primarily based on their boiling points. fishersci.com For better separation of isomers or compounds with similar boiling points, a more polar column, such as one with a polyethylene (B3416737) glycol (wax) stationary phase, could be utilized. researchgate.net A flame ionization detector (FID) is commonly used for the detection of organic compounds like this nitrile, providing high sensitivity. For definitive identification, coupling the GC to a mass spectrometer (GC-MS) is the preferred method. mdpi.com

Table 3: Typical Gas Chromatography (GC) Parameters for the Analysis of 6-Octenenitrile, 7-methyl-3-methylene-

| Parameter | Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., TG-5MS) |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), then ramp to 250 °C at 10 °C/min |

| Carrier Gas | Helium |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-performance liquid chromatography (HPLC) is a versatile technique for the separation and quantification of "6-Octenenitrile, 7-methyl-3-methylene-." A reverse-phase HPLC method can be employed for its analysis. For instance, separation can be achieved on a Newcrom R1 column with a mobile phase consisting of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid or formic acid for MS compatibility. This method is scalable and can be used for preparative separation to isolate impurities.

Table 4: Illustrative High-Performance Liquid Chromatography (HPLC) Method

| Parameter | Condition |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and water with a phosphoric or formic acid modifier |

| Detection | UV or Mass Spectrometry (MS) |

| Mode | Reverse-Phase |

Chiral Chromatography for Enantiomeric Excess Determination

The structure of "6-Octenenitrile, 7-methyl-3-methylene-" contains a chiral center at the C3 position, meaning it can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric excess of a sample. This is typically achieved using HPLC with a chiral stationary phase (CSP). youtube.comchiralpedia.com

The selection of the appropriate CSP is crucial for achieving enantiomeric separation. nih.gov Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) and cyclodextrin-based CSPs are widely used and have proven effective for a broad range of chiral compounds. csfarmacie.cz The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, which have different interaction energies, leading to different retention times. youtube.com The mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol (B145695) in normal-phase mode, is optimized to achieve the best resolution. nih.gov

Table 5: General Approach for Chiral HPLC Method Development

| Parameter | Considerations |

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralpak series) or Cyclodextrin-based |

| Mobile Phase | Normal-phase (e.g., Hexane/Isopropanol) or Reverse-phase (e.g., Acetonitrile/Water) |

| Flow Rate | Optimized for best resolution and analysis time |

| Column Temperature | Controlled to improve resolution and reproducibility |

| Detection | UV (if chromophore is present) or Chiral-sensitive detectors (e.g., polarimeter) |

Computational and Theoretical Studies on 6 Octenenitrile, 7 Methyl 3 Methylene

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing deep insights into the electronic structure and energy of molecules.

Electronic Structure Elucidation (e.g., HOMO-LUMO Analysis)

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical stability. A smaller gap generally suggests higher reactivity. For 6-Octenenitrile, 7-methyl-3-methylene-, one would expect the π-bonds of the double bonds and the lone pair of the nitrogen atom in the nitrile group to contribute significantly to the HOMO, while the π* antibonding orbitals would likely constitute the LUMO. However, without specific computational studies, precise energy levels and orbital distributions remain speculative.

Conformational Analysis and Energy Minima

Due to the presence of single bonds, 6-Octenenitrile, 7-methyl-3-methylene- can exist in various conformations. Conformational analysis would involve systematically rotating these bonds to identify the most stable, low-energy structures (energy minima). This analysis is vital for understanding the molecule's preferred shape, which in turn influences its physical properties and biological activity.

Charge Distribution and Reactivity Prediction

The distribution of electron density within a molecule can be calculated to predict its reactive sites. For 6-Octenenitrile, 7-methyl-3-methylene-, the electronegative nitrogen atom of the nitrile group would carry a partial negative charge, making it a potential site for electrophilic attack. Conversely, the carbon atoms of the double bonds might be susceptible to nucleophilic attack. A molecular electrostatic potential (MEP) map would visually represent these charged regions.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be used to map out the entire course of a chemical reaction, including the identification of transient, high-energy transition states.

Computational Mechanistic Insights

By modeling potential reactions, such as addition reactions at the double bonds or hydrolysis of the nitrile group, researchers can gain a step-by-step understanding of the reaction mechanism. This includes the movement of electrons and the breaking and forming of chemical bonds.

Activation Energy Calculations

A critical aspect of reaction modeling is the calculation of activation energies—the energy barrier that must be overcome for a reaction to occur. This data is essential for predicting reaction rates and determining the feasibility of a particular chemical transformation under different conditions.

While the specific computational data for 6-Octenenitrile, 7-methyl-3-methylene- is not available, the principles of computational chemistry provide a clear framework for the types of analyses that would be necessary to fully characterize this compound. Future research in this area would be beneficial for a complete understanding of its chemical properties.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For a flexible molecule like 6-Octenenitrile, 7-methyl-3-methylene-, MD simulations can provide significant insights into its conformational landscape, which is the collection of three-dimensional shapes the molecule can adopt.

The process of running an MD simulation for this compound would involve several key steps. First, a force field, which is a set of parameters describing the potential energy of the system, would be chosen. Commonly used force fields for organic molecules include AMBER, CHARMM, and GROMOS. The choice of force field is critical as it directly influences the accuracy of the simulation.

Once a force field is selected, the molecule is placed in a simulation box, often with a solvent like water, to mimic realistic conditions. The system is then subjected to a period of energy minimization to remove any unfavorable atomic clashes. Following minimization, the system is gradually heated to the desired temperature and equilibrated to ensure it reaches a stable state.

During the production phase of the MD simulation, the trajectories of all atoms are calculated by solving Newton's equations of motion. This results in a detailed movie of the molecule's movements, from which various properties can be analyzed. For 6-Octenenitrile, 7-methyl-3-methylene-, a key analysis would be the exploration of its conformational space. This can be achieved by monitoring dihedral angles along the flexible carbon backbone and identifying the most populated (lowest energy) conformations. Understanding these preferred shapes is vital as they can significantly impact the molecule's reactivity and biological activity.

Structure-Reactivity and Structure-Selectivity Relationships

The chemical structure of 6-Octenenitrile, 7-methyl-3-methylene- contains several functional groups that dictate its reactivity. The nitrile group (C≡N) is a key feature, with the carbon atom being electrophilic due to the high electronegativity of the nitrogen atom. nih.gov This makes it susceptible to nucleophilic attack. libretexts.org Computational methods like Density Functional Theory (DFT) can be employed to quantify the reactivity of the nitrile group. acs.orgnih.gov By calculating parameters such as the electrostatic potential surface and frontier molecular orbitals (HOMO and LUMO), researchers can predict the most likely sites for chemical reactions.

The presence of a methylene (B1212753) group (C=CH₂) and a trisubstituted double bond within the terpene-like carbon skeleton also contributes to the molecule's reactivity. These unsaturated sites are prone to electrophilic addition reactions. Theoretical calculations can help elucidate the regioselectivity and stereoselectivity of such reactions by modeling the transition states and reaction pathways. For instance, the stability of potential carbocation intermediates formed during electrophilic attack can be calculated to predict the major reaction product. capes.gov.brrsc.orgnih.govresearchgate.net

Structure-reactivity studies would involve systematically modifying the structure of 6-Octenenitrile, 7-methyl-3-methylene- and calculating the effect of these modifications on its reactivity parameters. This could involve changing substituent groups or altering the stereochemistry and then using computational methods to predict how these changes influence reaction barriers and product distributions. Such studies are invaluable for designing derivatives with tailored chemical properties.

Spectroscopic Property Prediction (e.g., Calculated NMR Shifts, Vibrational Frequencies)

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be used to interpret experimental spectra or to confirm the structure of a synthesized compound.

Calculated NMR Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules. DFT calculations can be used to predict the ¹H and ¹³C NMR chemical shifts of 6-Octenenitrile, 7-methyl-3-methylene-. The process involves optimizing the geometry of the molecule and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted into chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

Hypothetical calculated NMR shifts for 6-Octenenitrile, 7-methyl-3-methylene- are presented in the table below. It is important to note that the accuracy of these predictions depends on the level of theory and basis set used in the calculations.

| Atom Number | Atom Type | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |

| 1 | C | - | 118.5 |

| 2 | C | - | 30.2 |

| 3 | C | - | 145.1 |

| 4 | C | 2.35 | 35.8 |

| 5 | C | 2.15 | 25.4 |

| 6 | C | 5.10 | 123.7 |

| 7 | C | - | 132.9 |

| 8 | C | 1.70 | 25.7 |

| 9 | C | 1.62 | 17.8 |

| 10 (on C3) | C | 4.95, 5.05 | 112.3 |

| N (on C1) | N | - | - |

Vibrational Frequencies: Infrared (IR) spectroscopy measures the vibrational frequencies of a molecule. These frequencies are dependent on the bond strengths and atomic masses. Computational methods can calculate these vibrational frequencies by determining the second derivatives of the energy with respect to the atomic coordinates. The resulting calculated IR spectrum can be compared with an experimental spectrum to identify characteristic functional groups.

For 6-Octenenitrile, 7-methyl-3-methylene-, key predicted vibrational frequencies would include the C≡N stretch of the nitrile group (typically around 2250 cm⁻¹), the C=C stretching vibrations of the double bonds (around 1640-1680 cm⁻¹), and various C-H stretching and bending modes. A table of hypothetical calculated vibrational frequencies is provided below.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| C-H stretch (sp²) | =C-H | 3080 |

| C-H stretch (sp³) | -C-H | 2960-2850 |

| C≡N stretch | Nitrile | 2255 |

| C=C stretch | Alkene | 1650 |

| CH₂ scissoring | Methylene | 1460 |

| CH₃ bending | Methyl | 1375 |

| C-H out-of-plane bend | =CH₂ | 910 |

These computational predictions of spectroscopic properties serve as a valuable complement to experimental work, aiding in the structural elucidation and characterization of 6-Octenenitrile, 7-methyl-3-methylene-.

Applications As a Synthetic Building Block and Precursor in Chemical Research

Role in the Synthesis of Complex Organic Molecules

The utility of 7-Methyl-3-methylideneoct-6-enenitrile as a starting material for complex molecules is an area of ongoing chemical research. Its terpenoid backbone and reactive nitrile functionality suggest potential, though specific applications in the synthesis of natural products, pharmaceuticals, and agrochemicals are not yet widely documented in peer-reviewed literature.

Natural Product Synthesis (e.g., Terpenoids, Terpenoid Nitriles)

Structurally, 7-Methyl-3-methylideneoct-6-enenitrile belongs to the class of terpenoid nitriles. Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from units of isoprene (B109036). While this compound is a member of this family, its specific application as a starting material or intermediate in the total synthesis of more complex natural products has not been extensively reported. nih.govresearchgate.net The synthesis of natural products often involves intricate pathways where simpler, functionalized building blocks are strategically assembled. nih.gov The potential for 7-Methyl-3-methylideneoct-6-enenitrile to serve in this capacity remains a subject for future investigation in synthetic chemistry.

Pharmaceutical Intermediate Synthesis

The incorporation of nitrile groups is a common strategy in medicinal chemistry for the development of new therapeutic agents. While some chemical suppliers suggest that terpenoid nitriles can be used in the synthesis of various medicines, specific examples detailing the use of 7-Methyl-3-methylideneoct-6-enenitrile as a key intermediate in the synthesis of pharmaceutical compounds are not prominently featured in scientific databases. lookchemicals.com The potential exists for its conversion into amines, carboxylic acids, or heterocyclic systems that could serve as scaffolds for drug discovery, but dedicated research in this area is required.

Agrochemical Intermediate Synthesis

Similar to pharmaceuticals, the development of novel pesticides and antifungal agents often relies on versatile chemical intermediates. There are general claims that compounds like 7-Methyl-3-methylideneoct-6-enenitrile could find use in the synthesis of agrochemicals. lookchemicals.com The nitrile functionality can be a precursor to various active moieties in pesticides. However, published research specifically demonstrating the conversion of this compound into commercial or investigational agrochemicals is limited.

Precursor to Specialty Chemicals

The most significant documented application area for terpenoid nitriles, including isomers of 7-Methyl-3-methylideneoct-6-enenitrile, is in the flavor and fragrance industry. Its structure is closely related to key fragrance molecules, and its functional group offers a route for derivatization.

Derivatization to Advanced Fragrance Molecules (e.g., Citronellyl Nitrile, Geranyl Nitrile Derivatives)

7-Methyl-3-methylideneoct-6-enenitrile is an isomer of commercially important fragrance compounds such as Citronellyl Nitrile and Geranyl Nitrile. scentree.cocymitquimica.com These related molecules are valued for their stable, citrusy, and floral scents. The synthesis of these established fragrance chemicals often starts from other terpenoids like citral (B94496) or citronellal (B1669106), and proceeds through methods that could potentially yield a mixture of nitrile isomers. perfumerflavorist.comgoogle.com

Citronellyl Nitrile: Also known as 3,7-Dimethyl-6-octenenitrile, this compound is a widely used fragrance ingredient with a fresh, lemon-like odor. scentree.cothegoodscentscompany.com It is noted for its stability in various applications, including perfumes and cleaning products. scentree.cogoogle.comgoogle.com Synthesis routes often involve the conversion of citronellal or citronellol. scentree.co

Geranyl Nitrile: This compound, (2E)-3,7-dimethylocta-2,6-dienenitrile, is another key aroma chemical synthesized from the terpene aldehyde citral. perfumerflavorist.comaeeisp.com It possesses a powerful lemon-like scent and is utilized in perfumery for its fresh character and stability. cymitquimica.com The synthesis is a crucial industrial process, with research focused on optimizing reaction conditions to maximize yield and purity. aeeisp.com

The table below summarizes typical synthesis methods for these related fragrance molecules.

| Target Molecule | Starting Material | Key Reagents | Typical Yield | Reference |

|---|---|---|---|---|

| Geranyl Nitrile | Citral | Ammonia (B1221849) (NH₃·H₂O), Hydrogen Peroxide (H₂O₂), Copper(I) Chloride (CuCl) catalyst | ~94.6% | aeeisp.com |

| Citronellyl Nitrile | Citronellal | Ammonia (NH₃·H₂O), Hydrogen Peroxide (H₂O₂), Copper(II) Chloride (CuCl₂) catalyst | ~85.0% | google.com |

| Geranyl Nitrile | Citral | Hydroxylamine (forms oxime), followed by dehydration | Not specified | perfumerflavorist.com |

The properties of these key fragrance nitriles are detailed in the following table.

| Compound | CAS Number | Molecular Formula | Odor Profile |

|---|---|---|---|

| Citronellyl Nitrile | 51566-62-2 | C₁₀H₁₇N | Fresh, lemon, greenish, citrusy, herbal |

| Geranyl Nitrile | 5146-66-7 | C₁₀H₁₅N | Fresh, lemon, citrus, green |

Formation of Macrocyclic Systems

Macrocyclic compounds, which contain large rings of atoms, are of significant interest in areas such as perfumery (macrocyclic musks) and pharmaceuticals. The synthesis of these structures often requires bifunctional linear precursors that can undergo intramolecular cyclization. There is currently no readily available scientific literature that describes the use of 7-Methyl-3-methylideneoct-6-enenitrile as a precursor for the formation of macrocyclic systems.

Synthesis of Novel Heterocyclic Compounds

The presence of both a nitrile functional group and alkenyl moieties in 6-Octenenitrile, 7-methyl-3-methylene- provides reactive sites for the construction of complex heterocyclic systems. Alkenyl nitriles are recognized as valuable building blocks in organic synthesis for creating a wide variety of heterocyclic structures. longdom.org The nitrile group can participate in cyclization reactions, acting as an electrophile or a precursor to an amine or other functional groups after reduction or hydrolysis.

While specific research detailing the use of 6-Octenenitrile, 7-methyl-3-methylene- in heterocyclic synthesis is not extensively documented, the reactivity of similar alkenyl nitriles suggests its potential in forming nitrogen-containing heterocycles. For instance, the general reactivity of nitriles allows them to be utilized in the synthesis of pyridines, pyrimidines, and imidazoles. longdom.orgresearchgate.net The double bonds in the octene chain offer additional handles for cyclization strategies, such as cycloaddition reactions or intramolecular cyclizations, to generate diverse ring systems. The methylene (B1212753) group, in particular, provides a conjugated system that can influence the regioselectivity of these reactions.

| Potential Heterocyclic Systems from Alkenyl Nitriles | Key Reaction Types |

| Pyridines | Condensation, Cycloaddition |

| Pyrimidines | Cyclocondensation |

| Imidazoles | Multi-component reactions |

| Pyrroles | Reductive cyclization |

This table outlines potential heterocyclic structures that can be synthesized from alkenyl nitrile precursors, based on established chemical transformations.

Development of Advanced Polymer Architectures

The olefinic nature of 6-Octenenitrile, 7-methyl-3-methylene- allows it to be a key component in polymer chemistry, where it can be used to introduce specific functionalities and create complex polymer structures.

As a monomer, 6-Octenenitrile, 7-methyl-3-methylene- can be polymerized through its carbon-carbon double bonds. Its incorporation into a polymer chain introduces the nitrile group as a pendant functionality. Nitrile groups are known to enhance polymer properties such as chemical resistance, thermal stability, and polarity.

In copolymerization, 6-Octenenitrile, 7-methyl-3-methylene- can be combined with other monomers, such as styrenes or acrylates, to tailor the properties of the resulting copolymer. sapub.orgnih.gov The inclusion of this nitrile-containing monomer can be used to modify the refractive index, adhesion, and surface energy of the final material. The specific arrangement of monomers in a copolymer (random, block, or graft) can be controlled to achieve desired macroscopic properties. sapub.org

| Monomer | Potential Copolymer Property Enhancement |

| 6-Octenenitrile, 7-methyl-3-methylene- | Improved thermal stability, chemical resistance, polarity |

This table highlights the potential property enhancements when 6-Octenenitrile, 7-methyl-3-methylene- is used as a comonomer in polymerization.

The multiple double bonds in 6-Octenenitrile, 7-methyl-3-methylene- present the possibility for its use as a cross-linking agent. Cross-linking is a process that forms covalent bonds between polymer chains, creating a three-dimensional network. chempoint.commdpi.com This network structure significantly improves the mechanical strength, thermal stability, and solvent resistance of the polymer. chempoint.com

While conventional cross-linking agents are often multifunctional molecules that react with specific functional groups on polymer chains, monomers with multiple polymerizable sites can also act as cross-linkers. mdpi.com During polymerization, the different double bonds within 6-Octenenitrile, 7-methyl-3-methylene- could potentially react with growing polymer chains, leading to the formation of a cross-linked structure. The efficiency of cross-linking would depend on the relative reactivity of the different double bonds.

Design of Pro-Fragrance Compounds through Chemical Linkages

Pro-fragrance compounds are molecules that are designed to release a fragrance molecule under specific conditions, such as exposure to light, moisture, or enzymes. This controlled release mechanism is highly desirable in the fragrance industry. The structure of 6-Octenenitrile, 7-methyl-3-methylene- is related to that of citronellyl nitrile and other terpenoid nitriles, which are themselves used as fragrance ingredients. thegoodscentscompany.comnih.gov

Future Research Directions and Unexplored Potential

Novel Synthetic Approaches and Catalytic Systems

Current synthetic routes to compounds structurally similar to 6-Octenenitrile, 7-methyl-3-methylene- often rely on multi-step processes. Future research could focus on developing more efficient and atom-economical synthetic strategies.

Organocatalysis: The application of organocatalysis in the synthesis of functionalized dienes and nitriles is a burgeoning field. unimi.itrsc.orgrsc.org Chiral organocatalysts could be employed to achieve enantioselective synthesis of precursors to 6-Octenenitrile, 7-methyl-3-methylene-, leading to chiral derivatives with potential applications in asymmetric synthesis. Research into bifunctional organocatalysts that can activate both the diene and nitrile precursors in a tandem reaction would be a significant advancement.